1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and a tetrahydropyranyl urea structure
Preparation Methods
The synthesis of 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.
Hydroxypropylation: The benzofuran derivative is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.
Urea Formation: The final step involves the reaction of the hydroxypropyl benzofuran with an isocyanate derivative of tetrahydropyran to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like PCC, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure may be explored for use in organic electronics or as a building block for advanced materials.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzofuran moiety could be involved in π-π stacking interactions, while the hydroxypropyl and urea groups may form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar compounds to 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea include:
1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Differing by the presence of a carbamate group instead of a urea group.
1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)amide: Featuring an amide linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-14(16-11-12-3-1-2-4-15(12)23-16)5-8-18-17(21)19-13-6-9-22-10-7-13/h1-4,11,13-14,20H,5-10H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVZGXIJZFACNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.